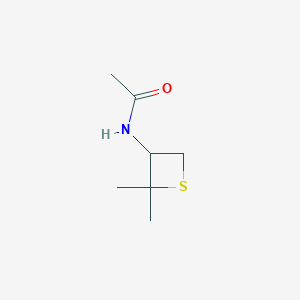
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester group at the 3-position of the dihydrothiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 4-methoxy-2,5-dihydrothiophene-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be adapted to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to minimize by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted thiophenes depending on the reagent used.
科学的研究の応用
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy and carboxylate groups can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
Methyl 2,5-dihydrothiophene-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and applications.
Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate:
Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate: Contains an aminoanilino group, which can significantly alter its biological activity.
Uniqueness
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H10O3S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC名 |
methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H10O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H2,1-2H3 |
InChIキー |
NOAJOWAXUSUFRV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(CSC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


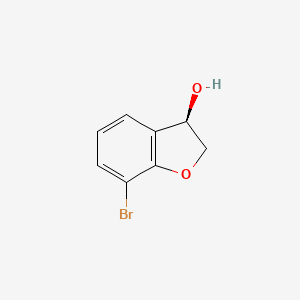
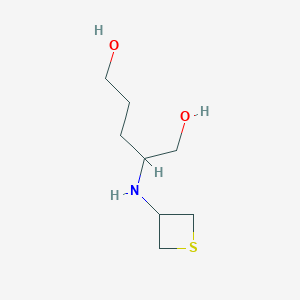
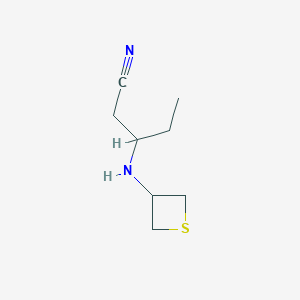

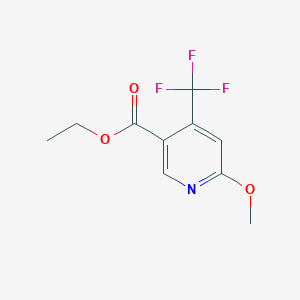
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
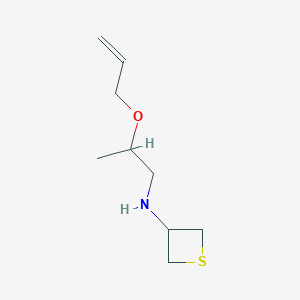
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)

